Netilmicin sulfate
Overview
Description
Netilmicin sulfate is a semisynthetic aminoglycoside antibiotic derived from sisomicin. It is produced by the fermentation of Micromonospora inyoensis, a species of actinomycete. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is used to treat serious infections, especially those resistant to other aminoglycosides like gentamicin .
Mechanism of Action
Target of Action
Netilmicin sulfate, a semisynthetic aminoglycoside antibiotic, primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell.
Mode of Action
Netilmicin inhibits protein synthesis in susceptible organisms by binding to the bacterial 30S ribosomal subunit . This binding interferes with mRNA binding and the acceptor tRNA site .
Biochemical Pathways
The primary biochemical pathway affected by netilmicin is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, netilmicin disrupts normal protein synthesis, leading to the production of abnormal proteins that are non-functional or toxic to the bacteria .
Pharmacokinetics
Netilmicin is not absorbed from the gut and is therefore only given by injection or infusion . The pharmacokinetic profile of netilmicin permits twice daily administration in most patients with systemic infections . Its antimicrobial spectrum and clinical efficacy is similar to that of gentamicin, tobramycin, and amikacin .
Result of Action
The result of netilmicin’s action is the inhibition of bacterial growth and the eventual death of the bacterial cell . This is achieved through the disruption of protein synthesis, which leads to the production of non-functional or toxic proteins within the bacterial cell .
Action Environment
The action of netilmicin can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect on the efficacy of netilmicin . Additionally, the pH and ion concentration of the environment can affect the stability and activity of netilmicin .
Biochemical Analysis
Biochemical Properties
Netilmicin sulfate inhibits protein synthesis in susceptible organisms by binding to the bacterial 30S ribosomal subunit . This interaction interferes with mRNA binding and the acceptor tRNA site .
Cellular Effects
It is known to be effective against many Gram-negative bacteria, including some that are resistant to gentamicin
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by binding to the bacterial 30S ribosomal subunit . This binding interferes with mRNA binding and the acceptor tRNA site, inhibiting protein synthesis .
Metabolic Pathways
As an aminoglycoside, it is known to be primarily excreted unchanged in the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Netilmicin sulfate is synthesized through a semisynthetic process involving the modification of sisomicin. The preparation process includes the following steps:
Fermentation: Micromonospora inyoensis is cultured to produce sisomicin.
Chemical Modification: Sisomicin undergoes N-ethylation to form netilmicin.
Sulfonation: The resulting netilmicin is then converted to its sulfate form
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation followed by chemical modification. The process includes:
Fermentation: Large bioreactors are used to culture Micromonospora inyoensis.
Extraction and Purification: Sisomicin is extracted and purified from the fermentation broth.
Chemical Synthesis: Sisomicin is chemically modified to produce netilmicin, which is then converted to this compound.
Formulation: The final product is formulated into various dosage forms, such as injections
Chemical Reactions Analysis
Types of Reactions
Netilmicin sulfate undergoes several types of chemical reactions, including:
Oxidation: Netilmicin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in netilmicin, altering its activity.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions include various derivatives of netilmicin, which may have altered antibacterial activity .
Scientific Research Applications
Netilmicin sulfate has a wide range of scientific research applications:
Chemistry: It is used in studies involving aminoglycoside antibiotics and their chemical modifications.
Biology: this compound is used to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cells.
Medicine: It is used in clinical research to develop new treatments for bacterial infections, particularly those resistant to other antibiotics.
Industry: This compound is used in the pharmaceutical industry for the production of antibiotic formulations
Comparison with Similar Compounds
Netilmicin sulfate is similar to other aminoglycoside antibiotics, such as gentamicin, tobramycin, and amikacin. it has some unique features:
Less Ototoxicity: This compound has been found to have less ototoxicity compared to gentamicin, making it safer for long-term use.
Broad-Spectrum Activity: It is effective against a wide range of Gram-negative bacteria, including those resistant to other aminoglycosides.
List of Similar Compounds
- Gentamicin
- Tobramycin
- Amikacin
- Kanamycin
- Neomycin
- Paromomycin
- Streptomycin
This compound stands out due to its unique balance of efficacy and reduced toxicity, making it a valuable antibiotic in the treatment of serious bacterial infections.
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H41N5O7.5H2O4S/c2*1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;5*1-5(2,3)4/h2*5,11-20,25-29H,4,6-9,22-24H2,1-3H3;5*(H2,1,2,3,4)/t2*11-,12+,13-,14+,15-,16-,17+,18-,19-,20-,21+;;;;;/m11...../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFWIZQEWFGATK-UNZHCMSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N.CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H92N10O34S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56391-56-1 (Parent) | |
Record name | Netilmicin sulfate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056391572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1441.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56391-57-2 | |
Record name | Netilmicin sulfate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056391572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Streptamine, O-3-deoxy-4-C-methyl-3-(methylamino)-β-l-arabinopyranosyl-(1→6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-α-d-glycero-hex-4-enopyranosyl-(1→4)]-2-deoxy-N1-ethyl-, sulfate (2:5) (salt) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NETILMICIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S741ZJS97U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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